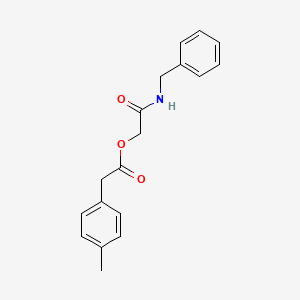
2-(Benzylamino)-2-oxoethyl (4-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of additives like OxymaPure for the synthesis of α-ketoamide derivatives , and N-alkylation reactions for the synthesis of benzamido derivatives . The use of conventional heating and microwave irradiation is also mentioned as a method to afford certain compounds . The synthesis of benzothiazoles and their derivatives is described, with a focus on the role of acetylation in their antitumor activities .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . The X-ray analysis of a novel benzamide derivative revealed its crystallization in a triclinic system with specific lattice constants . Theoretical calculations using density functional theory (DFT) have been employed to determine the geometrical parameters, electronic properties, and thermodynamic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated through studies on their metabolic transformations, such as N-acetylation and oxidation . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been used to estimate the chemical reactivity of the molecules . Additionally, the mechanisms of the alkaline hydrolysis of substituted benzoates and acetates have been explored, demonstrating neighboring group participation by keto-carbonyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their reactivity in Michael additions and Diels-Alder reactions, leading to new amino acids . The antioxidant properties of a novel benzamide derivative were determined using the DPPH free radical scavenging test . The antibacterial activity of a benzamido derivative was assessed against various bacterial strains, confirming its bactericidal effect .
Scientific Research Applications
Palladium-Catalyzed α-Oxidation of Aromatic Ketones
Research has explored the synthesis of 2-(2-methylphenyl)-2-oxoethyl acetates through α-oxidation of aromatic ketones, utilizing palladium acetate as a catalyst. This method provides a pathway for preparing various 2-oxoethyl acetates, potentially useful in synthesizing intermediates for pharmaceuticals and agrochemicals (Chen et al., 2016).
Synthesis of Highly Functionalised Pyrroles
The efficient synthesis of 5-oxo-4,5-dihydro-1H-pyrroles derivatives through reactions involving methyl 2-(2-benzoylphenylamino)-2-oxoacetate highlights the compound's utility in generating pyrrole-based structures. These derivatives have potential applications in developing novel materials and bioactive molecules (Souldozi et al., 2010).
Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds
The study on iron-catalyzed benzylation of 1,3-dicarbonyl compounds to produce 2-benzylated products underlines the application of benzylamino derivatives in synthesizing compounds of interest in medicinal chemistry. This method offers a cost-effective and environmentally benign approach for bond formation (Kischel et al., 2007).
Palladium-Catalyzed Carbonylative Transformation of Benzyl Amines
A novel procedure for the direct carbonylative transformation of benzyl amines to methyl 2-arylacetates using palladium as a catalyst has been developed. This approach simplifies the synthesis of arylacetates, important intermediates in pharmaceutical synthesis (Li et al., 2018).
Synthesis and Reactivity of Oxorhenium(V) Methyl, Benzyl, and Phenyl Complexes
The formation of oxo-bridged tetrairon(III) complexes mediated by oxygen activation demonstrates the role of benzylamino derivatives in the synthesis of complex metal structures. These findings contribute to the understanding of metal-ligand interactions and their implications for catalytic processes (Robbins et al., 2015).
properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-7-9-15(10-8-14)11-18(21)22-13-17(20)19-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSLAEYAZFHOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)
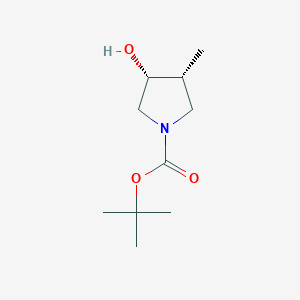
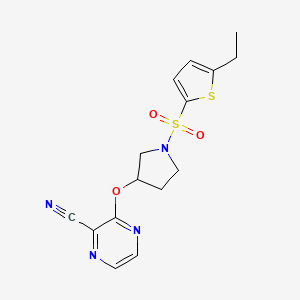
![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)
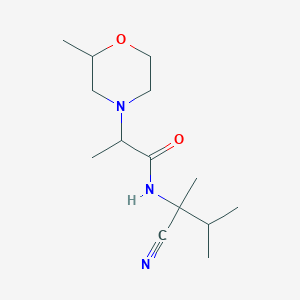
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)
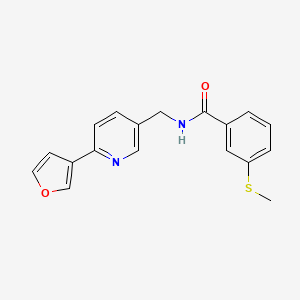
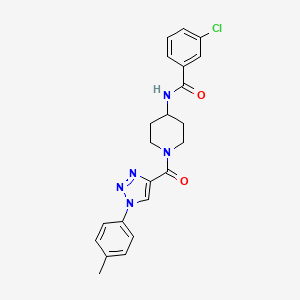

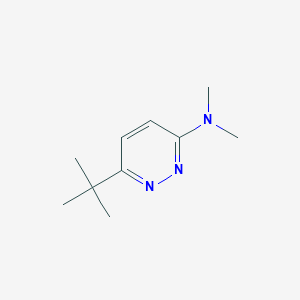
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)